1-Chloro-7-iodopyrrolo[1,2-a]pyrazine

Medicinal Chemistry Sequential Cross-Coupling Pyrrolopyrazine Functionalization

1-Chloro-7-iodopyrrolo[1,2-a]pyrazine (CAS 1603419-60-8) is a privileged heterocyclic building block engineered for sequential, chemoselective diversification. The C7-iodo position enables rapid Suzuki/Sonogashira couplings, while the intact C1-chloro substituent allows subsequent SNAr, eliminating protecting-group steps. This orthogonal dihalogen pattern delivers superior reactivity (I >> Br > Cl) and reduces synthetic step count by ≥2 steps per analog, making it the preferred scaffold for kinase inhibitor libraries targeting Cdc7, Syk, JAK, and PIM kinases. Alternative mono‑halogenated or symmetrically dihalogenated pyrrolopyrazines cannot replicate this dual‑reactivity profile. Secure your supply of this high‑purity building block to accelerate your medicinal chemistry programs.

Molecular Formula C7H4ClIN2
Molecular Weight 278.48
CAS No. 1603419-60-8
Cat. No. B2570699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-7-iodopyrrolo[1,2-a]pyrazine
CAS1603419-60-8
Molecular FormulaC7H4ClIN2
Molecular Weight278.48
Structural Identifiers
SMILESC1=CN2C=C(C=C2C(=N1)Cl)I
InChIInChI=1S/C7H4ClIN2/c8-7-6-3-5(9)4-11(6)2-1-10-7/h1-4H
InChIKeyHCCLKQNYRJJUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-7-iodopyrrolo[1,2-a]pyrazine (CAS 1603419-60-8) for Pharmaceutical Research Procurement | Pyrrolopyrazine Scaffold Building Block


1-Chloro-7-iodopyrrolo[1,2-a]pyrazine (CAS 1603419-60-8) is a heterocyclic building block belonging to the pyrrolo[1,2-a]pyrazine family, featuring both chlorine and iodine atoms attached to the fused bicyclic scaffold [1]. The pyrrolo[1,2-a]pyrazine core serves as a privileged pharmacophore in medicinal chemistry programs targeting kinase inhibition, with derivatives exhibiting activity against Cdc7, Syk, JAK, PIM kinases, and other therapeutic targets [2]. The presence of two distinct halogen substituents at the 1-position (chlorine) and 7-position (iodine) enables differentiated reactivity profiles for sequential cross-coupling and functionalization strategies [3].

Why 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine Cannot Be Replaced by Other Pyrrolopyrazine Halides


Substitution of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine with alternative pyrrolopyrazine derivatives fails due to the compound's unique orthogonal reactivity profile conferred by its specific halogen substitution pattern. The differential reactivity between the C1-chloro and C7-iodo positions enables sequential, chemoselective functionalization without protecting group manipulation . Iodine at the 7-position provides substantially higher reactivity in palladium-catalyzed cross-couplings compared to bromo or chloro analogs (relative reactivity order: I >> Br > Cl for oxidative addition), while the 1-chloro substituent remains intact under mild coupling conditions, allowing subsequent SNAr or alternative cross-coupling transformations [1]. Pyrrolo[1,2-a]pyrazines lacking this precise dihalogenation pattern—such as 1-chloro-7-bromo, 1-chloro-7-fluoro, or 1-chloro-7-methyl analogs—cannot replicate this dual reactivity profile, resulting in either premature consumption of both halogens or insufficient reactivity for efficient diversification .

1-Chloro-7-iodopyrrolo[1,2-a]pyrazine Quantitative Differentiation Evidence: Comparative Data vs. Halogen Analogs


Orthogonal Halogen Reactivity: 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine Enables Sequential Cross-Coupling Without Protection

1-Chloro-7-iodopyrrolo[1,2-a]pyrazine provides orthogonal reactivity between the C7-iodo and C1-chloro positions, enabling chemoselective sequential functionalization. In palladium-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition approximately 100-1000× faster than aryl chlorides, allowing exclusive coupling at the 7-position while preserving the 1-chloro group for subsequent SNAr or alternative transformations [1]. The 1-chloro-7-bromo analog lacks this pronounced differential reactivity (Br:Cl reactivity ratio ≈ 10-50×), often leading to competitive bis-coupling and reduced chemoselectivity [2]. The 1-chloro-7-fluoro and 1-chloro-7-methyl analogs are completely inert under standard cross-coupling conditions, eliminating the possibility of sequential diversification .

Medicinal Chemistry Sequential Cross-Coupling Pyrrolopyrazine Functionalization

C7-Iodo Substituent: Enhanced Polarizability vs. Bromo Analog for Halogen Bonding and Target Engagement

The C7-iodo substituent in 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine provides significantly higher polarizability compared to the corresponding 7-bromo analog, enhancing halogen bonding interactions with biological targets . Atomic polarizability values follow the trend: I (5.35 ų) > Br (3.05 ų) > Cl (2.18 ų) > F (0.557 ų) [1]. The larger σ-hole on iodine enables stronger halogen bond donor capability, with calculated interaction energies for I···O halogen bonds ranging from -3.5 to -8.5 kcal/mol, approximately 1.5-2× stronger than Br···O interactions (-2.0 to -5.0 kcal/mol) in protein-ligand contexts [2].

Structure-Based Drug Design Halogen Bonding Kinase Inhibitor Optimization

Physicochemical Property Differentiation: CLogP and Molecular Weight vs. Analogous Pyrrolopyrazine Scaffolds

1-Chloro-7-iodopyrrolo[1,2-a]pyrazine (MW 278.48, CLogP ~2.8-3.2) occupies a distinct physicochemical space compared to analogous pyrrolopyrazine building blocks . The 7-iodo substituent contributes +93.9 mass units relative to hydrogen and increases lipophilicity by approximately +0.8 to +1.2 logP units compared to unsubstituted or methyl analogs [1]. The 1-chloro-7-bromo analog (MW ~231.48, CLogP ~2.3-2.7) offers lower molecular weight and lipophilicity but at the cost of reduced cross-coupling reactivity .

Drug-Likeness Physicochemical Profiling Lead Optimization

Synthetic Accessibility: Halogenation Selectivity Yields Single Regioisomer vs. Mixtures from Non-Selective Methods

The synthesis of 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine via sequential halogenation using N-chlorosuccinimide (NCS) and iodine under controlled conditions produces the 1-chloro-7-iodo regioisomer with high selectivity, avoiding the regioisomeric mixtures (1-iodo-7-chloro, dihalogenated byproducts) that can arise from non-selective halogenation methods . In contrast, alternative dihalogenation approaches to pyrrolo[1,2-a]pyrazines lacking regiochemical control yield product mixtures requiring chromatographic separation, with typical reported yields of 51-68% for purified 1,4-disubstituted derivatives [1]. Commercially available 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine is supplied at ≥95% purity (typically 95-98% by HPLC), eliminating the need for in-house purification and regioisomer verification .

Process Chemistry Regioselective Halogenation Building Block Purity

Optimal Procurement and Research Applications for 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine (CAS 1603419-60-8)


Kinase Inhibitor Lead Optimization via Sequential Cross-Coupling at C7 Followed by C1 SNAr

1-Chloro-7-iodopyrrolo[1,2-a]pyrazine serves as an ideal building block for constructing kinase inhibitor libraries where the pyrrolo[1,2-a]pyrazine core functions as the hinge-binding scaffold. The C7-iodo position enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl/alkynyl diversity elements interacting with hydrophobic back pocket regions, while the C1-chloro position remains intact for subsequent nucleophilic aromatic substitution (SNAr) with amines or alkoxides to modulate solvent-exposed interactions. This orthogonal reactivity eliminates the need for protecting group strategies, reducing synthetic step count by at least 2 steps per analog . The enhanced halogen bonding potential of the 7-iodo substituent provides additional binding energy contributions in kinase active sites where halogen···backbone carbonyl interactions are geometrically accessible .

Diversity-Oriented Synthesis (DOS) of Pyrrolo[1,2-a]pyrazine Libraries for Phenotypic Screening

In diversity-oriented synthesis campaigns, 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine functions as a privileged starting scaffold that can be rapidly diversified via orthogonal transformations at two distinct positions. The scaffold has been validated for Pd-catalyzed direct C6 arylation methodologies, demonstrating the compatibility of the pyrrolo[1,2-a]pyrazine core with C-H activation chemistry . The 1-chloro-7-iodo substitution pattern provides superior diversification efficiency compared to mono-halogenated or symmetrically dihalogenated analogs, enabling generation of 1,7-disubstituted libraries with >100 theoretical diversity combinations from a single building block .

Structure-Based Design of Halogen Bonding-Dependent Kinase Probes

Research programs investigating the role of halogen bonding in kinase inhibitor binding affinity can utilize 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine as a probe scaffold. The C7-iodo substituent, with atomic polarizability of 5.35 ų and strong σ-hole character, provides a measurable halogen bonding advantage over the 7-bromo analog (3.05 ų) and 7-chloro analog (2.18 ų) . Systematic comparison of iodo-, bromo-, and chloro-substituted derivatives enables deconvolution of halogen bonding contributions from steric and hydrophobic effects. This scaffold is particularly relevant for kinases where pyrrolopyrazine derivatives have demonstrated inhibitory activity, including Cdc7, Syk, JAK, and PIM kinases .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-7-iodopyrrolo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.